molecular formula C14H13N5O B5824237 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B5824237
M. Wt: 267.29 g/mol
InChI Key: KRUZLJYTNGIKJX-UHFFFAOYSA-N
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Description

1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a pyridin-4-yl group at position 2, and an acetyl group at position 4. This structure combines aromatic and electron-rich moieties, making it a versatile scaffold in medicinal chemistry and materials science. Its molecular formula is C₁₆H₁₅N₅O, with a molecular weight of 293.33 g/mol (CAS: 878994-19-5) .

The compound is synthesized via cyclocondensation reactions, often involving substituted pyrimidine precursors and triazole derivatives under reflux conditions . Spectral characterization (NMR, IR, and elemental analysis) confirms its regiochemistry and purity .

Properties

IUPAC Name

1-(5,7-dimethyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-8-12(10(3)20)9(2)19-14(16-8)17-13(18-19)11-4-6-15-7-5-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUZLJYTNGIKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C3=CC=NC=C3)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . Another approach utilizes microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . This method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance synthetic utility .

Chemical Reactions Analysis

1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting CDK2, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells . This selective targeting of tumor cells makes it a promising therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features, synthesis routes, and applications of 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone with related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Differences/Applications Reference
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone Phenyl (C₆H₅) at position 2 C₁₆H₁₅N₅O Reduced polarity due to phenyl vs. pyridinyl; lower solubility in polar solvents .
1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone Fluorophenyl (C₆H₄F) at position 7; dihydro core C₁₅H₁₃FN₄O Partial saturation enhances conformational flexibility; tested in FcRn binding studies .
1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone Dihydro core; no aryl substituent C₈H₁₀N₄O Simplified structure; used as a precursor for functionalized derivatives .
[5,7-Dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid Methylthio (SCH₃) at position 2; acetic acid C₁₀H₁₂N₄O₂S Enhanced acidity for metal coordination; potential use in catalysis .

Pharmacological and Physicochemical Properties

  • Bioactivity :

    • The pyridin-4-yl variant (target compound) exhibits improved solubility compared to phenyl analogues due to the pyridine ring’s polarity, enhancing bioavailability .
    • UCB-FcRn-84, a fluorophenyl-substituted dihydro derivative, showed selective binding to the neonatal Fc receptor (FcRn), highlighting the role of aryl substituents in target affinity .
    • A trifluoromethyl-substituted triazolo[1,5-a]pyrimidine (PF-00868554) demonstrated potent HCV polymerase inhibition, advancing to phase II clinical trials .
  • Synthetic Challenges :

    • Pyridinyl-substituted derivatives require precise regiocontrol during cyclization to avoid byproducts like phenyl analogues .
    • Dihydro derivatives (e.g., 4,7-dihydro compounds) are prone to oxidation, necessitating inert reaction conditions .

Analytical and Stereochemical Considerations

  • Chiral separation of racemic mixtures (e.g., UCB-FcRn-84) via SFC or HPLC is critical, as enantiomers may exhibit divergent biological activities .
  • NMR data for acetylated derivatives (e.g., δ 10.36 ppm for NH in compound 3) confirm hydrogen bonding interactions, influencing solubility .

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